Thymic Lymphoma Induction: A Binary In Vivo Outcome Differentiating IPMS from EMS
In a direct in vivo comparison using female Hsd:(ICR)BR mice, isopropyl methanesulfonate (IMS) induced thymic lymphomas in 29 out of 30 treated animals (96.7%) by day 139, whereas the comparator ethyl methanesulfonate (EMS) induced zero thymic lymphomas in 30 treated animals over a 450-day observation period [1]. This stark binary difference in a critical disease endpoint underscores that IMS possesses a unique carcinogenic profile not shared by its close structural analog.
| Evidence Dimension | Thymic Lymphoma Induction in Mice |
|---|---|
| Target Compound Data | 29 of 30 mice (96.7%) by day 139 |
| Comparator Or Baseline | Ethyl methanesulfonate (EMS): 0 of 30 mice by day 450 |
| Quantified Difference | Absolute increase of 96.7 percentage points in tumor incidence |
| Conditions | Female Hsd:(ICR)BR mice; IMS: 10 µmol/mouse, once weekly, subcutaneous; EMS: 20 µmol/mouse, once weekly for 52 weeks, subcutaneous [1] |
Why This Matters
This endpoint is a definitive, qualitative discriminator for researchers requiring a model alkylating agent for thymic lymphomagenesis studies, for which EMS is entirely unsuitable.
- [1] Segal, A., Seidman, I., Melchionne, S., Albert, R. E., & Upton, A. C. (1989). Inducibility of thymic lymphomas in female Hsd: (ICR)BR mice following subcutaneous injection of ethyl- and isopropyl methanesulfonate. Cancer Letters, 44(3), 199–204. PMID: 2538223. View Source
